

# Commercial suppliers and availability of ATX-0126

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## Compound of Interest

Compound Name: ATX-0126

Cat. No.: B8265240

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An In-Depth Technical Guide to **ATX-0126**: Commercial Availability and Applications in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

**ATX-0126** is a novel, ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) that deliver nucleic acid-based therapeutics such as siRNA and mRNA.<sup>[1][2]</sup> Its thiocarbamate-based structure is designed to ensure efficient encapsulation of nucleic acids and facilitate their delivery into target cells. This technical guide provides a comprehensive overview of **ATX-0126**, including its commercial suppliers, key technical data, and detailed experimental protocols for its use in research and development.

## Commercial Suppliers and Availability

**ATX-0126** is available from the following specialized chemical suppliers for research purposes. It is important to note that this product is intended for research use only and not for human or veterinary use.<sup>[1]</sup>

Supplier	Product Name(s)	Catalog Number	Purity
MedchemExpress	ATX-0126 (ATX 100)	HY-149167	99.94%
DC Chemicals	ATX-126 (ATX-0126, lipid 10p)	DC57046	>98%

## Physicochemical and Technical Data

A summary of the key technical specifications for **ATX-0126** is provided below. This data is essential for designing and executing experiments involving LNP formulation.

Property	Value	Source
Synonyms	ATX 100, lipid 10p	[1][2]
CAS Number	2230647-37-5	[2][3]
Molecular Formula	C44H86N2O5S	[2][3]
Molecular Weight	755.23 g/mol	[2][3]
pKa	6.38	[2]
Purity	>98% to 99.94%	[1][4]
Appearance	Not specified (likely an oil or solid)	
Solubility	Ethanol: 20 mg/mL (requires sonication) DMSO: 2 mg/mL (requires sonication and warming to 60°C)	[3]
Storage (Pure Form)	-20°C for up to 3 years 4°C for up to 2 years	[3]
Storage (In Solvent)	-80°C for up to 6 months -20°C for up to 1 month	[3]

## Experimental Protocols

The following protocols are generalized methods for the formulation of lipid nanoparticles using ionizable lipids like **ATX-0126** for the delivery of mRNA or siRNA. The precise molar ratios of the lipid components may require optimization for specific applications.

### Protocol 1: Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

This protocol outlines the preparation of LNPs using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle formation.

Materials:

- **ATX-0126** (ionizable lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)
- mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)
- Ethanol (RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device

Procedure:

- Lipid Stock Preparation:
  - Prepare individual stock solutions of **ATX-0126**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. Gentle heating (60-65°C) may be required to fully dissolve the lipids.[3]
  - Combine the lipid stock solutions to create a final lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEGylated lipid).[3]
- LNP Formulation:
  - Load the lipid mixture in ethanol into one syringe for the microfluidic device.
  - Load the mRNA solution in the low pH buffer into a second syringe.

- Set the flow rates on the microfluidic mixer to achieve a desired ratio of the aqueous to the organic phase (e.g., 3:1).
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.
- Purification and Buffer Exchange:
  - The resulting LNP solution will be in an ethanol/aqueous buffer mixture with a low pH.
  - To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.
- Characterization:
  - Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
  - Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

## Protocol 2: LNP-mediated siRNA Delivery and Gene Silencing Assessment

This protocol describes the in vitro application of siRNA-loaded LNPs to cultured cells and the subsequent analysis of gene knockdown.

Materials:

- siRNA-loaded LNPs (formulated as described in Protocol 1, substituting siRNA for mRNA)
- Target cells cultured in appropriate growth medium
- Opti-MEM or other serum-free medium
- Reagents for quantitative PCR (qPCR) or Western blotting

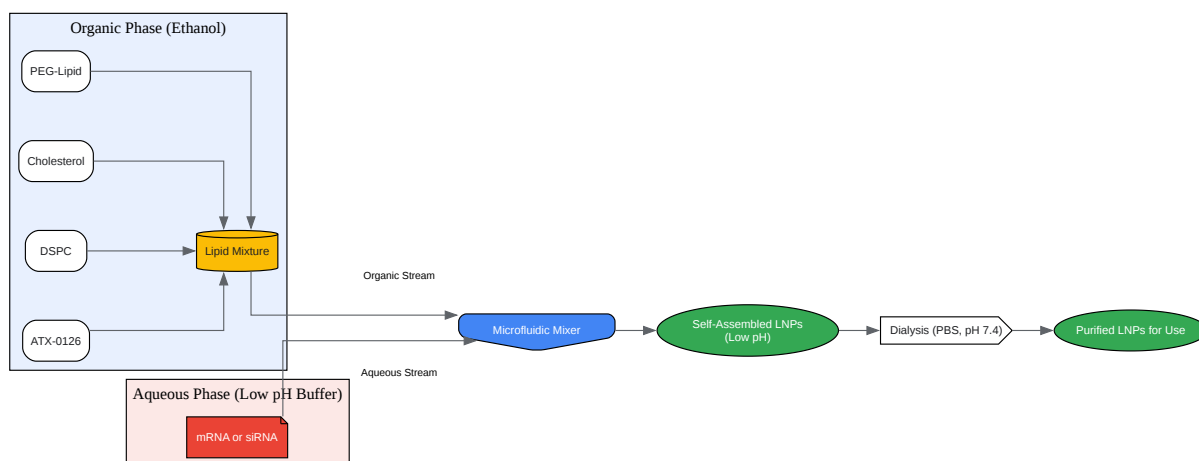
**Procedure:**

- **Cell Seeding:**
  - The day before transfection, seed the target cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
- **Transfection:**
  - On the day of transfection, dilute the siRNA-loaded LNPs to the desired final concentration in a serum-free medium like Opti-MEM.
  - Remove the growth medium from the cells and replace it with the LNP-containing medium.
  - Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.
  - After the incubation period, add complete growth medium containing serum to the cells.
- **Gene Silencing Analysis:**
  - Incubate the cells for 24-72 hours post-transfection to allow for gene knockdown.
  - Harvest the cells and extract total RNA or protein.
  - To assess mRNA knockdown, perform qPCR using primers specific for the target gene and a housekeeping gene for normalization.
  - To assess protein knockdown, perform a Western blot using an antibody specific for the target protein.

## Visualizations

## LNP Formulation and Nucleic Acid Encapsulation Workflow

The following diagram illustrates the general workflow for creating nucleic acid-loaded lipid nanoparticles using a microfluidic mixing process.

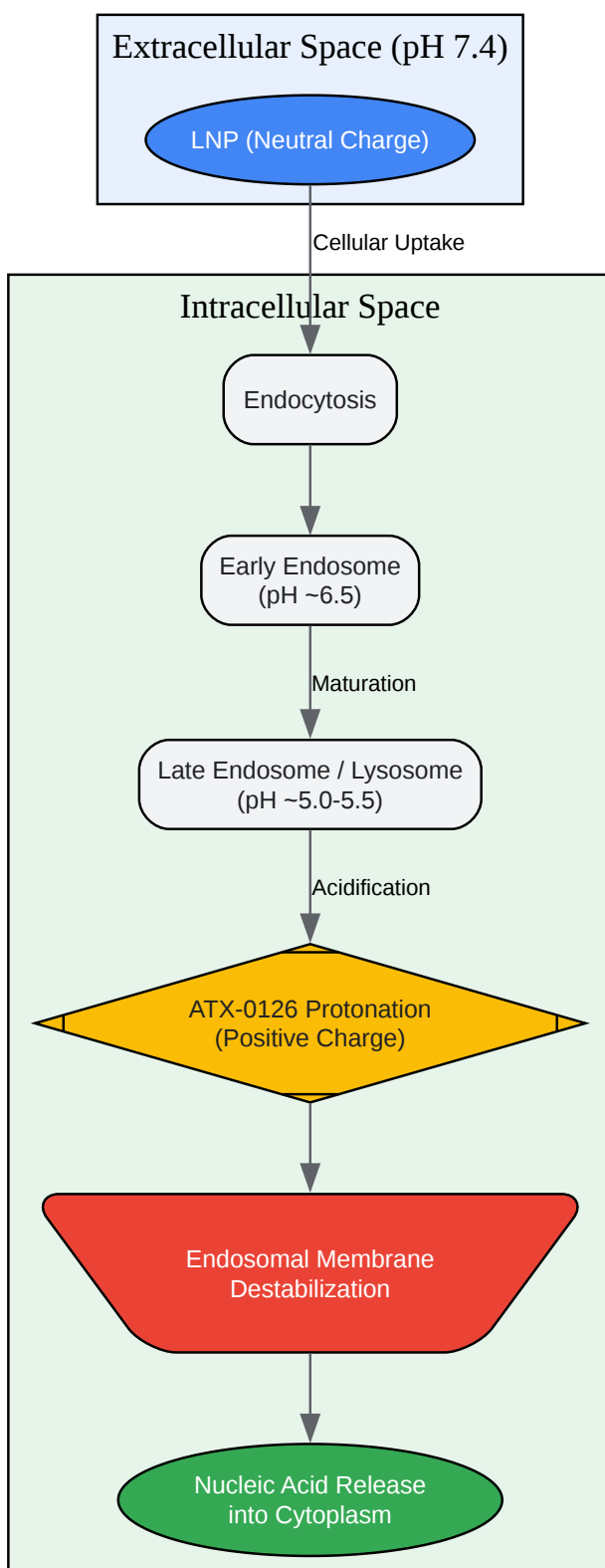


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Caption: Workflow for LNP formulation via microfluidic mixing.

## Mechanism of LNP-Mediated Nucleic Acid Delivery

This diagram outlines the proposed mechanism by which ionizable lipid-containing LNPs deliver their nucleic acid payload into the cytoplasm of a target cell.



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Caption: Cellular uptake and endosomal escape of LNPs.

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## References

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